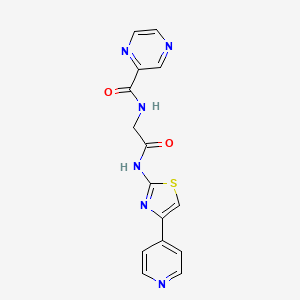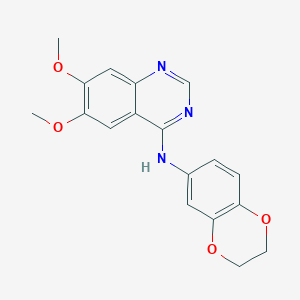![molecular formula C18H20N4O2S B12177822 2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B12177822.png)
2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an indole moiety, and a cyclopropylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Indole Moiety: The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Attachment of the Cyclopropylamino Group: The cyclopropylamino group can be introduced through nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable leaving group on the thiazole ring.
Final Coupling: The final step involves coupling the indole and thiazole intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, where the cyclopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and neuroprotective properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research can focus on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with serotonin receptors, while the thiazole ring could interact with various enzymes. The cyclopropylamino group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(cyclopropylamino)-N-[2-(5-hydroxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide
- 2-(cyclopropylamino)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide
Uniqueness
2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide is unique due to the presence of the methoxy group on the indole moiety, which can influence its electronic properties and biological activity. This methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with its targets.
属性
分子式 |
C18H20N4O2S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
2-(cyclopropylamino)-N-[2-(5-methoxyindol-1-yl)ethyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H20N4O2S/c1-24-14-4-5-16-12(10-14)6-8-22(16)9-7-19-17(23)15-11-25-18(21-15)20-13-2-3-13/h4-6,8,10-11,13H,2-3,7,9H2,1H3,(H,19,23)(H,20,21) |
InChI 键 |
AOHBRCIKFYEURB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CSC(=N3)NC4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7,8-dimethoxy-3-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12177748.png)
![N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12177763.png)

![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B12177769.png)
![(1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12177791.png)
![3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B12177794.png)
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12177805.png)
![N-cyclopropyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12177807.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B12177809.png)
![Ethyl 2-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12177816.png)
![(2-Methyl-5-phenyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12177825.png)
![4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B12177845.png)
